molecular formula C14H20N2O2 B1443624 4-Amino-2-methyl-piperidine-1-carboxylic acid benzyl ester CAS No. 1284084-57-6

4-Amino-2-methyl-piperidine-1-carboxylic acid benzyl ester

Cat. No. B1443624
M. Wt: 248.32 g/mol
InChI Key: VVCFYFUPEUQVNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Amino-2-methyl-piperidine-1-carboxylic acid benzyl ester” is a chemical compound. It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular formula of “4-Amino-2-methyl-piperidine-1-carboxylic acid benzyl ester” is C13H18N2O2 .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Reactivity

The compound 4-Amino-2-methyl-piperidine-1-carboxylic acid benzyl ester is a derivative of piperidine, which has been studied for its reactivity and preparation. For instance, it has been reported that 2,4piperidinedione-3-carboxylic acid methyl ester, a closely related compound, can be used in the synthesis of natural products and compounds with pharmacological interest. These compounds have applications in the synthesis of antiepileptic and herbicide agents, as well as therapeutic agents for liver disorders (Ibenmoussa et al., 1998).

Piperidine Derivatives Synthesis

Piperidine derivatives, including those related to 4-Amino-2-methyl-piperidine-1-carboxylic acid benzyl ester, have been synthesized using various methodologies. For example, the synthesis of 2,3,4-Trisubstituted Piperidines via a Formal Hetero-Ene Reaction of Amino Acid Derivatives has been reported, demonstrating the versatility of piperidine-based compounds in chemical synthesis (Laschat et al., 1996).

Piperidine in Claisen Rearrangement

4-Amino-2-methyl-piperidine-1-carboxylic acid benzyl ester and its derivatives have been explored in Claisen rearrangement reactions. For instance, 4-Hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters, prepared from serine and terminal acetylenes, undergo Claisen rearrangement to piperidine derivatives, indicating a method for synthesizing optically pure piperidines (Acharya & Clive, 2010).

Future Directions

Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry, with more than 7000 piperidine-related papers published in the last five years . The discovery and biological evaluation of potential drugs containing the piperidine moiety are among the latest scientific advances .

properties

IUPAC Name

benzyl 4-amino-2-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-11-9-13(15)7-8-16(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCFYFUPEUQVNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-methyl-piperidine-1-carboxylic acid benzyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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